The Indispensable Role of all-trans-Retinol-d5 in Quantitative Bioanalysis: A Technical Guide
The Indispensable Role of all-trans-Retinol-d5 in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Isotopic Labeling
In the precise world of quantitative bioanalysis, particularly in the study of retinoids and their metabolic pathways, accuracy is paramount. All-trans-Retinol, the primary circulating form of Vitamin A, and its metabolites are crucial signaling molecules involved in a myriad of physiological processes, from vision to gene regulation.[1][2] Consequently, the ability to accurately measure their concentrations in complex biological matrices is of utmost importance in nutrition research, clinical diagnostics, and pharmaceutical development. However, the inherent variability of sample preparation and instrumental analysis, especially with mass spectrometry, presents significant challenges to achieving reliable quantification.[3] This guide provides an in-depth exploration of all-trans-Retinol-d5, a deuterated analog of all-trans-Retinol, and its pivotal role as an internal standard in overcoming these analytical hurdles. By leveraging the principles of isotope dilution mass spectrometry, researchers can achieve a level of precision and accuracy that is otherwise unattainable.
Core Chemical and Physical Properties of all-trans-Retinol-d5
All-trans-Retinol-d5 is a synthetic, stable isotope-labeled version of all-trans-Retinol where five hydrogen atoms have been replaced with deuterium. This seemingly subtle modification has profound implications for its utility in analytical chemistry. The strategic placement of deuterium atoms, typically on the cyclohexenyl ring and the methyl group on the polyene chain, ensures that the isotopic label is not lost during metabolic processes.[4]
Physicochemical Characteristics
A comprehensive understanding of the physicochemical properties of all-trans-Retinol-d5 is essential for its effective use in the laboratory. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol | [4] |
| Molecular Formula | C₂₀H₂₅D₅O | [4] |
| Molecular Weight | 291.48 g/mol | [4] |
| CAS Number | 1185244-58-9 | [4] |
| Appearance | Pale yellow to brown oil or sticky solid | N/A |
| Solubility | Soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate. | [4] |
| Stability | Stable for up to 24 months when stored at -20°C in an amber vial under an inert atmosphere (e.g., argon). Sensitive to light, oxygen, and strong acids. | [4] |
Spectroscopic Profile
The spectroscopic characteristics of all-trans-Retinol-d5 are fundamental to its identification and quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of all-trans-Retinol-d5 will be similar to those of unlabeled all-trans-Retinol, with the notable absence of signals corresponding to the deuterated positions. The deuterium atoms will, however, influence the signals of adjacent protons and carbons. While specific NMR data for all-trans-Retinol-d5 was not found, spectra for unlabeled all-trans-retinol and related compounds can be used as a reference for structural confirmation.[6]
Synthesis of all-trans-Retinol-d5: A Brief Overview
The synthesis of deuterated retinoids like all-trans-Retinol-d5 requires specialized chemical strategies to introduce deuterium at specific, non-labile positions. Two common methods are the Wittig-Horner reaction and Grignard reactions.[4]
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Wittig-Horner Reaction: This method involves the use of a deuterated phosphonate reagent to introduce the isotopic label. For example, a deuterated β-ionone derivative can be reacted with a phosphonate ylide to construct the polyene chain with the desired deuterium incorporation.[4]
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Grignard Reaction: In this approach, a deuterated Grignard reagent, such as methyl-d₃-magnesium bromide, is reacted with a suitable retinal precursor to introduce a deuterated methyl group.[4]
The following diagram illustrates a generalized synthetic workflow for a deuterated retinoid.
Caption: Generalized workflow for the synthesis of deuterated retinoids.
The Role of all-trans-Retinol-d5 as an Internal Standard in LC-MS/MS
The primary and most critical application of all-trans-Retinol-d5 is as an internal standard for the quantification of all-trans-Retinol in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample extraction, purification, and ionization in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved, irrespective of sample loss or matrix effects.[3]
The following diagram illustrates the principle of using a deuterated internal standard.
Caption: Simplified diagram of the all-trans-Retinol metabolic pathway.
Conclusion: The Gold Standard for Retinoid Quantification
All-trans-Retinol-d5 is an indispensable tool for researchers and scientists in any field involving the quantitative analysis of Vitamin A and its metabolites. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for obtaining accurate data from complex biological matrices. By understanding its chemical properties, synthesis, and proper application, researchers can significantly enhance the quality and reproducibility of their findings, leading to a deeper understanding of the vital role of retinoids in health and disease.
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